molecular formula C12H18ClNO B14710067 Benzyl-dimethyl-(2-oxopropyl)azanium chloride CAS No. 13171-36-3

Benzyl-dimethyl-(2-oxopropyl)azanium chloride

Cat. No.: B14710067
CAS No.: 13171-36-3
M. Wt: 227.73 g/mol
InChI Key: OEEYPWMITPUJSX-UHFFFAOYSA-M
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Description

Benzyl-dimethyl-(2-oxopropyl)azanium chloride is a quaternary ammonium compound with the molecular formula C12H18ClNO. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and solubility in water, making it a valuable component in many chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-dimethyl-(2-oxopropyl)azanium chloride can be synthesized through several methods. One common route involves the reaction of benzyl chloride with dimethylamine, followed by the addition of 2-oxopropyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl-dimethyl-(2-oxopropyl)azanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl-dimethyl-(2-oxopropyl)azanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl-dimethyl-(2-oxopropyl)azanium chloride involves its interaction with cellular membranes. The compound disrupts the membrane integrity by altering the permeability, leading to the leakage of cellular contents and eventual cell death. This mechanism is particularly effective against a wide range of microorganisms, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-dimethyl-(2-oxopropyl)azanium chloride stands out due to its balanced properties of solubility, stability, and antimicrobial efficacy. Its unique structure allows for versatile applications across different scientific and industrial fields, making it a valuable compound for various research and practical uses .

Properties

CAS No.

13171-36-3

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

benzyl-dimethyl-(2-oxopropyl)azanium;chloride

InChI

InChI=1S/C12H18NO.ClH/c1-11(14)9-13(2,3)10-12-7-5-4-6-8-12;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1

InChI Key

OEEYPWMITPUJSX-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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